

Synthesis of (2,5-Dimethoxyphenyl)thiourea: An Application Note and Detailed Protocol

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Compound of Interest

Compound Name: (2,5-Dimethoxyphenyl)thiourea

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This document provides a detailed protocol for the synthesis of **(2,5-Dimethoxyphenyl)thiourea**, a substituted thiourea derivative of interest in medicinal chemistry and drug development. The synthesis is based on the reaction of 2,5-dimethoxyaniline with ammonium thiocyanate in an acidic medium, a common and effective method for the preparation of N-arylthioureas.

Physicochemical and Characterization Data

A summary of the key physicochemical and spectral data for the synthesized **(2,5-Dimethoxyphenyl)thiourea** is presented in the table below. This data is essential for the identification and quality control of the final product.

| Parameter | Value |
|---|--|
| Chemical Name | 1-(2,5-Dimethoxyphenyl)thiourea |
| CAS Number | 67617-98-5 |
| Molecular Formula | C ₉ H ₁₂ N ₂ O ₂ S |
| Molecular Weight | 212.27 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 168-170 °C |
| ¹ H NMR (DMSO-d ₆ , 400 MHz) δ (ppm) | 9.35 (s, 1H, NH), 7.81 (s, 1H, NH ₂), 7.58 (d, J=2.8 Hz, 1H, Ar-H), 7.02 (d, J=8.8 Hz, 1H, Ar-H), 6.83 (dd, J=8.8, 2.8 Hz, 1H, Ar-H), 3.80 (s, 3H, OCH ₃), 3.75 (s, 3H, OCH ₃) |
| ¹³ C NMR (DMSO-d ₆ , 100 MHz) δ (ppm) | 181.5 (C=S), 153.0 (C-O), 148.9 (C-O), 131.2 (C-N), 113.8 (CH), 112.5 (CH), 110.1 (CH), 56.4 (OCH ₃), 55.8 (OCH ₃) |
| FT-IR (KBr) ν (cm ⁻¹) | 3410, 3295 (N-H stretching), 3180 (N-H stretching), 1620 (N-H bending), 1540 (C-N stretching), 1220 (C=S stretching), 1040 (C-O stretching) |

Experimental Protocol

This section details the step-by-step procedure for the synthesis of **(2,5-Dimethoxyphenyl)thiourea**.

Materials:

- 2,5-Dimethoxyaniline
- Ammonium thiocyanate
- Concentrated Hydrochloric Acid (HCl)

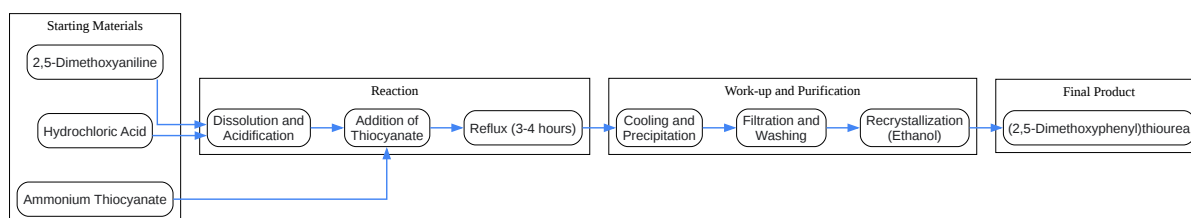
- Ethanol
- Deionized water
- Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel, etc.)

Procedure:

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dimethoxyaniline (0.1 mol, 15.32 g).
- **Acidification:** To the flask, add 100 mL of deionized water followed by the slow and careful addition of concentrated hydrochloric acid (0.1 mol, approx. 8.3 mL) while stirring. Stir the mixture until the aniline salt fully dissolves.
- **Addition of Thiocyanate:** To the acidic solution of the aniline salt, add ammonium thiocyanate (0.12 mol, 9.14 g).
- **Reflux:** Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Isolation of Crude Product:** After the reaction is complete, cool the mixture to room temperature. A solid precipitate of **(2,5-Dimethoxyphenyl)thiourea** will form.
- **Filtration and Washing:** Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water (2 x 50 mL) to remove any unreacted salts and impurities.
- **Recrystallization:** Purify the crude product by recrystallization from ethanol or an ethanol-water mixture to obtain a crystalline solid.
- **Drying:** Dry the purified product in a vacuum oven at 60 °C to a constant weight.
- **Characterization:** Confirm the identity and purity of the final product by determining its melting point and recording its ^1H NMR, ^{13}C NMR, and FT-IR spectra.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **(2,5-Dimethoxyphenyl)thiourea**.



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Caption: Experimental workflow for the synthesis of **(2,5-Dimethoxyphenyl)thiourea**.

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